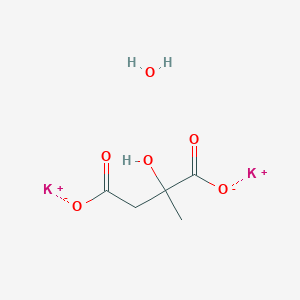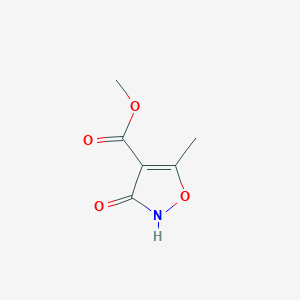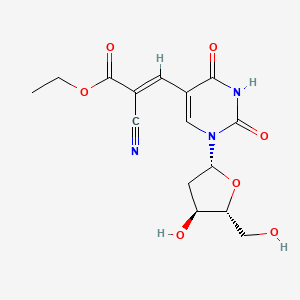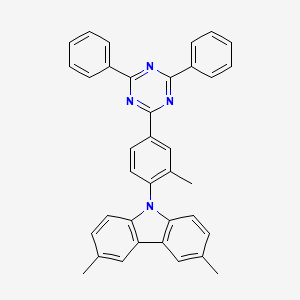![molecular formula C9H16O2 B13787468 6-Methyl-1,4-dioxaspiro[4.5]decane CAS No. 935-38-6](/img/structure/B13787468.png)
6-Methyl-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,4-dioxaspiro[45]decane is an organic compound with the molecular formula C9H16O2 It is a spiroacetal, a class of compounds characterized by a spiro-connected acetal structure This compound is notable for its unique bicyclic framework, which includes a dioxaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methyl-1,4-dioxaspiro[4.5]decane can be synthesized through a one-step condensation reaction. This reaction typically involves the condensation of an appropriate aromatic aldehyde with 1,2-diol in the presence of a catalyst such as indium chloride. The reaction is usually carried out at room temperature . After the condensation, the product can be oxidized to the corresponding diketone by passing an oxygen stream through the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
6-Methyl-1,4-dioxaspiro[4.5]decane has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiroacetal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methyl-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The spiroacetal structure allows it to interact with biological molecules, potentially inhibiting or activating specific pathways. For example, spiroacetals are known to interact with enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A similar compound without the methyl group.
7-Methyl-1,4-dioxaspiro[4.5]decane: Another spiroacetal with a methyl group at a different position.
2-Methyl-1,4-dioxaspiro[4.5]decane: A positional isomer with the methyl group at the 2-position.
Uniqueness
6-Methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new bioactive molecules.
Propriétés
Numéro CAS |
935-38-6 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
6-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H16O2/c1-8-4-2-3-5-9(8)10-6-7-11-9/h8H,2-7H2,1H3 |
Clé InChI |
MFGALRHHWABPRG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC12OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)

![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)


![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)

![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)





